molecular formula C21H25NO4 B2594517 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2320213-75-8

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2594517
CAS RN: 2320213-75-8
M. Wt: 355.434
InChI Key: UNNJTLOBGUCAGD-UHFFFAOYSA-N
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Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C21H25NO4 and its molecular weight is 355.434. The purity is usually 95%.
BenchChem offers high-quality N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

The benzofuran scaffold has garnered attention due to its potential anticancer activities. Some derivatives containing the indole nucleus, such as the compound , exhibit promising effects against various cancer cell lines. Specifically, compound 36 demonstrated significant cell growth inhibition in different types of cancer cells, including leukemia (K-562 and SR), non-small cell lung cancer (NCI-H322M and NCI-H460), colon cancer (HCT-116, KM12, and SW-620), CNS cancer (SNB-75 and U251), melanoma (LOX IMVI and MDA-MB-435), and ovarian cancer (OVCAR-4 and OVCAR-8) .

Antimicrobial Activity

The synthesized derivatives of 4,5,6,7-tetrahydro-2H-indazole were tested for antimicrobial activity. While specific data on the compound may not be readily available, it’s worth exploring its potential in inhibiting microbial growth .

Analgesic and Anti-Inflammatory Effects

Although direct studies on the compound’s analgesic and anti-inflammatory properties are scarce, benzofuran derivatives have been investigated for their potential in pain management and inflammation reduction. Further research could elucidate whether this compound exhibits similar effects .

Other Biological Activities

While the literature provides limited information on this specific compound, it’s essential to consider its potential interactions with various receptors and biological pathways. Indole derivatives, including benzofurans, have been found in synthetic drug molecules, suggesting a wide range of possible applications .

Synthesis and Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its properties. Researchers can explore modifications to the benzofuran core and side chains to enhance its biological effects .

Drug Design and Targeted Therapy

Given the compound’s unique structure, it may serve as a starting point for drug design. Medicinal chemists can explore its potential as a lead compound for developing targeted therapies with minimal side effects .

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources.

Safety and Hazards

The safety and hazards associated with this compound are not mentioned in the available sources .

properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c23-19(20(10-13-25-14-11-20)16-5-2-1-3-6-16)22-15-21(24)9-4-7-18-17(21)8-12-26-18/h1-3,5-6,8,12,24H,4,7,9-11,13-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNJTLOBGUCAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3(CCOCC3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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